

Benchmarking Enpp-1-IN-20: A Comparative Guide to Preclinical ENPP1 Inhibitors

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Compound of Interest		
Compound Name:	Enpp-1-IN-26	
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The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial negative regulator of innate immunity. Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of Enpp-1-IN-20 against other well-characterized preclinical ENPP1 inhibitors, supported by experimental data.

Dual Mechanism of ENPP1 Inhibition

ENPP1 inhibitors enhance anti-tumor immunity through a dual mechanism of action. Firstly, they block the hydrolysis of cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway in immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-cancer immune response. Secondly, ENPP1 is involved in the conversion of ATP to the immunosuppressive molecule adenosine. By inhibiting ENPP1, these compounds also reduce adenosine levels, further contributing to a more favorable anti-tumor microenvironment.

Quantitative Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency and preclinical in vivo efficacy of Enpp-1-IN-20 and other notable ENPP1 inhibitors.



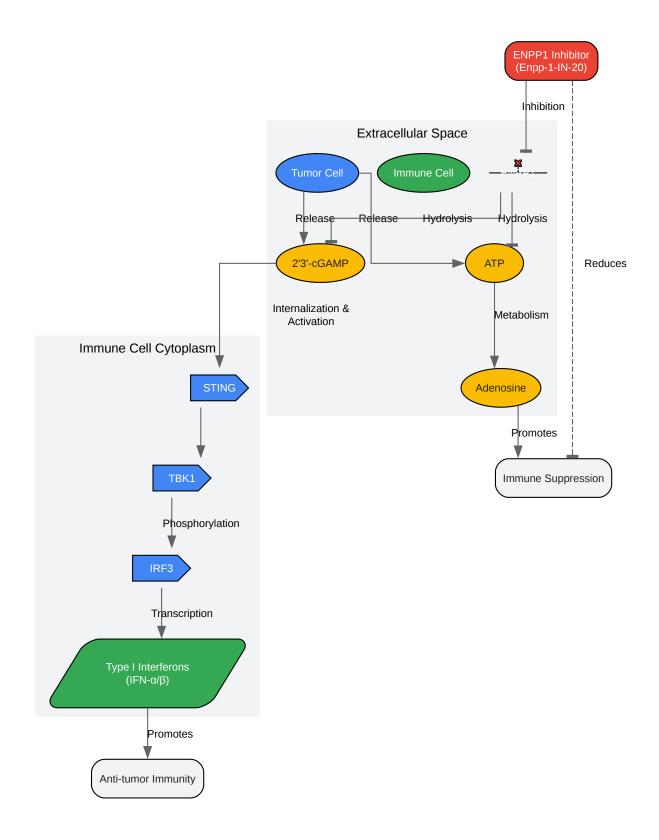
Inhibitor	Target	IC50 / Ki	Cell-Based Assay Performance	Reference(s)
Enpp-1-IN-20	ENPP1	IC50 = 0.09 nM	IC50 = 8.8 nM	[1]
ISM5939	ENPP1	IC50 = 0.63 nM (cGAMP hydrolysis)	Potent IFNß induction in human and mouse cell lines.	[2][3]
MV-626	ENPP1	Potent and selective (specific values not publicly available)	Enhances STING activation by DNA- mediated cGAS activation or exogenous cGAMP.	[4][5][6]
SR-8314	ENPP1	Ki = 0.079 μM	Significant increase in IFNβ, ISG15, and CXCL10 gene expression in THP1 cells.	[7][8]
RBS2418	ENPP1	Ki = 0.14 nM (cGAMP hydrolysis), Ki = 0.13 nM (ATP hydrolysis)	(cGAMP hydrolysis), Ki = 0.13 nM (ATP	
Enpp-1-IN-19	ENPP1	IC50 = 68 nM (cGAMP hydrolysis)	(cGAMP type I interferon	
Compound 4e	ENPP1	IC50 = 0.188 μM	IC50 = $0.732 \mu M$ in MDA-MB-231 cells.	[11]



Inhibitor	Cancer Model	Monotherap y Efficacy (Tumor Growth Inhibition - TGI)	Combinatio n Therapy	Combinatio n Efficacy (TGI)	Reference(s
ISM5939	MC38 Syngeneic Mouse Model	67% (single dose)	Anti-PD-L1 Antibody	Dose- dependent tumor regression; tumor-free animals observed.	[2]
MV-626	Panc02-SIY Syngeneic Mouse Model	Tumor growth delay.	Radiation Therapy	Significantly increased overall survival; durable tumor cures.	[4]
SR-8314	Syngeneic Murine Tumor Model	Anti-tumor activity observed.	Not specified.	Not specified.	[7]
RBS2418	Hepa1-6 and GL261-luc Syngeneic Mouse Models	Significant reduction of tumor growth and prolongation of survival.	Not specified.	Not specified.	[9]
Enpp-1-IN-19	CT26 Syngeneic Mouse Model	Inhibits tumor growth.	Anti-PD-L1 Antibody	Increased anti-PD-L1 responses.	[10]

Signaling Pathways and Experimental Workflows

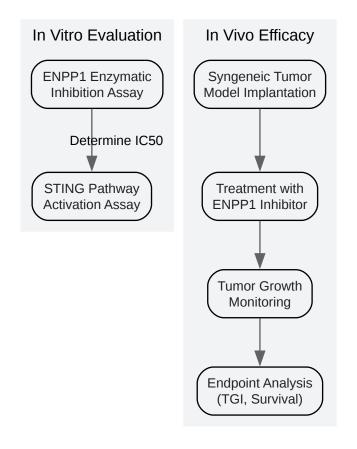




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Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.





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